4-(Hydroxymethyl)benzonitrile

Catalog No.
S592944
CAS No.
874-89-5
M.F
C8H7NO
M. Wt
133.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Hydroxymethyl)benzonitrile

CAS Number

874-89-5

Product Name

4-(Hydroxymethyl)benzonitrile

IUPAC Name

4-(hydroxymethyl)benzonitrile

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

InChI

InChI=1S/C8H7NO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,6H2

InChI Key

XAASLEJRGFPHEV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CO)C#N

Canonical SMILES

C1=CC(=CC=C1CO)C#N

4-(Hydroxymethyl)benzonitrile, also known as p-(hydroxymethyl)benzonitrile, is an aromatic compound with the molecular formula C8H7NOC_8H_7NO and a molecular weight of approximately 133.15 g/mol. It features a hydroxymethyl group (CH2OH-CH_2OH) attached to the para position of a benzonitrile structure, where a cyano group (CN-C\equiv N) is also present. This compound is characterized by its high boiling point and significant solubility in organic solvents, making it a versatile building block in organic synthesis .

Synthesis:

4-(Hydroxymethyl)benzonitrile, also known as 4-cyanobenzyl alcohol, can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 4-fluorobenzonitrile with sodium methoxide. This reaction yields the desired product with good yield and purity. PubChem, National Institutes of Health: )

Potential Applications:

Research suggests that 4-(hydroxymethyl)benzonitrile may possess various properties and functionalities with potential applications in different scientific fields:

  • Pharmaceutical Research: Studies have explored the potential of 4-(hydroxymethyl)benzonitrile derivatives as anti-cancer agents. The rationale behind this exploration lies in the ability of these derivatives to inhibit enzymes involved in cancer cell proliferation. Journal of Medicinal Chemistry, American Chemical Society:
  • Material Science: Research has investigated the use of 4-(hydroxymethyl)benzonitrile in the development of new liquid crystals. The specific properties of this compound, such as its mesogenic behavior and thermal stability, make it a potential candidate for various liquid crystal applications. Journal of Materials Chemistry C, Royal Society of Chemistry:
  • Organic Synthesis: 4-(Hydroxymethyl)benzonitrile can serve as a valuable building block for the synthesis of more complex molecules. The presence of the hydroxyl and nitrile functional groups allows for further chemical modifications, making it a versatile intermediate in organic synthesis. Organic Letters, American Chemical Society:
: The compound can undergo electrochemical hydrogenation and hydrogenolysis, where the hydroxymethyl group can be selectively reduced or transformed under specific conditions .
  • Condensation Reactions: It can react with other nucleophiles to form larger organic molecules, often used in synthesizing pharmaceuticals and agrochemicals .
  • Several synthesis methods for 4-(hydroxymethyl)benzonitrile include:

    • Hydrosilylation: Utilizing iron complexes as catalysts, this method allows for the introduction of the hydroxymethyl group onto the benzonitrile framework .
    • Reduction of Benzonitrile Derivatives: Starting from 4-(aminomethyl)benzyl alcohol or other related compounds can yield 4-(hydroxymethyl)benzonitrile through selective reduction processes .
    • Direct Hydroxymethylation: This involves treating benzonitrile with formaldehyde under acidic conditions to introduce the hydroxymethyl group directly .

    4-(Hydroxymethyl)benzonitrile serves multiple applications:

    • Intermediate in Organic Synthesis: It is used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals .
    • Potential Drug Development: Its structural properties make it a candidate for designing new drugs targeting various biological pathways .
    • Research Tool: It can be utilized in laboratory settings to explore reaction mechanisms involving aromatic compounds .

    Several compounds share structural similarities with 4-(hydroxymethyl)benzonitrile. Here are notable examples:

    Compound NameStructural FeaturesSimilarity Index
    3-(2-Hydroxyethyl)benzonitrileHydroxyethyl group at meta position0.81
    4-(2-Hydroxyethyl)benzonitrileHydroxyethyl group at para position0.81
    4-Cyanobenzyl alcoholHydroxymethyl group but without the nitrile1.00
    3-HydroxybenzonitrileHydroxyl group instead of hydroxymethyl0.75

    Uniqueness: The key distinction of 4-(hydroxymethyl)benzonitrile lies in its combination of both hydroxymethyl and cyano functional groups, which allows it to act as a versatile intermediate in organic synthesis while potentially offering unique biological activities not found in similar compounds.

    XLogP3

    1.1

    GHS Hazard Statements

    Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    874-89-5

    Wikipedia

    4-(Hydroxymethyl)benzonitrile

    Dates

    Modify: 2023-08-15

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